molecular formula C26H28N4O2S B12214645 2-[(5-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide

2-[(5-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide

Cat. No.: B12214645
M. Wt: 460.6 g/mol
InChI Key: KWKSHCPKPJNKRX-UHFFFAOYSA-N
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Description

2-[(5-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazolo[1,5-a]pyrimidine core, which is known for its biological activity and potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the sulfanyl group: This step involves the reaction of the pyrazolo[1,5-a]pyrimidine intermediate with a thiol reagent under suitable conditions.

    Acetylation: The final step involves the acetylation of the intermediate to introduce the N-(4-methoxyphenyl)acetamide moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

2-[(5-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under suitable conditions to modify the pyrazolo[1,5-a]pyrimidine core.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving the pyrazolo[1,5-a]pyrimidine core.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-[(5-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The pyrazolo[1,5-a]pyrimidine core is known to interact with various enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-tert-butylphenyl)-5-(4-biphenylyl)-1,3,4-oxadiazole
  • 2-tert-butyl-4-methoxyphenol
  • 2-(2-hydroxy-3-tert-butyl-5-methylphenyl)-5-chlorobenzotriazole

Uniqueness

2-[(5-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide is unique due to its specific combination of functional groups and the pyrazolo[1,5-a]pyrimidine core

Properties

Molecular Formula

C26H28N4O2S

Molecular Weight

460.6 g/mol

IUPAC Name

2-(5-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl-N-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C26H28N4O2S/c1-17-24(18-9-7-6-8-10-18)25-28-21(26(2,3)4)15-23(30(25)29-17)33-16-22(31)27-19-11-13-20(32-5)14-12-19/h6-15H,16H2,1-5H3,(H,27,31)

InChI Key

KWKSHCPKPJNKRX-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C(C)(C)C)SCC(=O)NC4=CC=C(C=C4)OC

Origin of Product

United States

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